Product packaging for 2-Ethynylpyrrolidine hydrochloride(Cat. No.:CAS No. 1314937-87-5)

2-Ethynylpyrrolidine hydrochloride

Cat. No.: B1526241
CAS No.: 1314937-87-5
M. Wt: 131.6 g/mol
InChI Key: JCPYAASBKIGFSE-UHFFFAOYSA-N
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Description

2-Ethynylpyrrolidine hydrochloride is a versatile chiral pyrrolidine derivative prized in medicinal chemistry and organic synthesis as a key three-dimensional building block. The saturated pyrrolidine ring is a prominent scaffold in drug discovery, featured in many FDA-approved pharmaceuticals, due to its ability to efficiently explore pharmacophore space and influence the stereochemistry and physicochemical properties of drug candidates . The presence of a terminal alkyne functional group at the chiral center of the ring provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Click chemistry Cu(I)-catalyzed azide-alkyne cycloaddition, enabling the rapid construction of complex molecular architectures . Researchers utilize this compound in the design and synthesis of potential therapeutics, with applications explored in areas such as anticancer, antibacterial, and central nervous system (CNS) agents . The specific stereochemistry of the molecule, for example the (R)-enantiomer (CAS# 2199141-10-9), is critical for binding to enantioselective protein targets and can lead to a distinct biological profile . This product is intended for research applications as a synthetic intermediate. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClN B1526241 2-Ethynylpyrrolidine hydrochloride CAS No. 1314937-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYAASBKIGFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314937-87-5
Record name 2-ethynylpyrrolidine hydrochloride
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Synthetic Methodologies for 2 Ethynylpyrrolidine Hydrochloride and Its Stereoisomers

Strategies for Enantioselective Synthesis of 2-Ethynylpyrrolidine (B1368335) Derivatives

Achieving enantiopurity in the synthesis of 2-ethynylpyrrolidine derivatives is paramount for their application in pharmaceuticals and as chiral building blocks. nih.gov Several key strategies have been developed to this end, including leveraging the chiral pool, employing asymmetric catalysis, and resolving racemic mixtures.

Chiral Pool Approaches to 2-Ethynylpyrrolidine Hydrochloride

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. wikipedia.orgbccollegeasansol.ac.inddugu.ac.in This is a well-established and efficient strategy for the synthesis of chiral compounds. wikipedia.org Amino acids, such as L-glutamic acid and its derivative (S)-pyroglutamic acid, are common and inexpensive chiral precursors for the synthesis of substituted pyrrolidines. researchgate.netnih.gov

The synthesis often begins with the modification of the functional groups present in the chiral starting material. For instance, (S)-pyroglutamic acid, which can be derived from the cyclization of L-glutamic acid, possesses a lactam and a carboxylic acid group that can be selectively manipulated. researchgate.netshokubai.orgresearchgate.net The synthesis of optically active 2-pyrrolidinones from (S)-pyroglutamic acid has been demonstrated, retaining the stereochemistry at the 5-position. nih.govmdpi.com These intermediates can then be further elaborated to introduce the ethynyl (B1212043) group at the 2-position. A general approach involves the reduction of the lactam carbonyl to generate the pyrrolidine (B122466) ring, followed by functional group manipulations to introduce the ethynyl moiety.

One documented pathway involves the conversion of L-glutamic acid to L-glutamic acid dimethyl ester hydrochloride as an intermediate, which can then be used in subsequent synthetic steps. google.com Another approach starts from (S)-pyroglutamic acid, which is converted to an appropriate intermediate for the introduction of the ethynyl group. researchgate.net

Asymmetric Catalysis in Pyrrolidine Ring Functionalization

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and the potential for creating complex molecular architectures. nih.govnih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms or functionalizes the pyrrolidine ring. mdpi.com

Several catalytic strategies are applicable to the synthesis of chiral pyrrolidines:

1,3-Dipolar Cycloadditions: This is a classic and highly effective method for constructing five-membered heterocyclic rings like pyrrolidines. nih.govacs.org The reaction between an azomethine ylide and a dipolarophile, such as an alkyne, can be rendered asymmetric by using a chiral catalyst. researchgate.net This approach allows for the direct incorporation of the ethynyl group and simultaneous control of the stereocenter at the 2-position.

Aza-Michael Cyclization: An intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can be used to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This "clip-cycle" strategy involves activating a bis-homoallylic amine, followed by an enantioselective cyclization. whiterose.ac.uk

Transition Metal Catalysis: Transition metal-catalyzed reactions, such as the [2+2+2] cycloisomerization, can be employed to construct the pyrrolidine ring system in a highly convergent manner. nih.gov While complex, this method allows for the rapid assembly of the core structure.

Biocatalysis: Enzymes, such as transaminases, are increasingly used for the stereoselective synthesis of chiral amines, including cyclic amines like pyrrolidines. nih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor, which then undergoes spontaneous cyclization to form the desired chiral pyrrolidine. nih.gov This method offers high enantiomeric excess and operates under mild, environmentally friendly conditions. nih.gov

Enantiomeric Resolution Techniques for Racemic 2-Ethynylpyrrolidine Intermediates

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of a 2-ethynylpyrrolidine intermediate, resolution techniques can be employed to separate the enantiomers. libretexts.org Since enantiomers have identical physical properties, this separation is often challenging. libretexts.org

The most common method for resolution is diastereomeric salt formation . nih.govslideshare.net This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). libretexts.orgyoutube.com This reaction creates a mixture of two diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. libretexts.orgyoutube.com Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by removing the chiral acid.

For example, a racemic mixture of a chiral amine can be reacted with an enantiomerically pure acid like (+)-tartaric acid. libretexts.org The resulting diastereomeric salts, (R)-amine-(+)-acid and (S)-amine-(+)-acid, will have different solubilities. Through careful crystallization, one diastereomer can be selectively precipitated, allowing for the separation of the two. youtube.com After separation, the chiral acid is removed, yielding the resolved enantiomers of the amine.

Preparation of Specific Stereoisomers, including (2R)-2-Ethynylpyrrolidine Hydrochloride

The synthesis of specific stereoisomers, such as (2R)-2-Ethynylpyrrolidine hydrochloride, requires precise control over the stereochemistry of the synthetic route. The methods described in the enantioselective synthesis section are directly applicable here.

For instance, starting from a chiral pool precursor like D-glutamic acid would be expected to lead to the (R)-enantiomer of 2-ethynylpyrrolidine. Similarly, the use of an appropriate chiral catalyst in an asymmetric synthesis can be tuned to selectively produce the (R)-isomer. For example, in an enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine, the choice of the (R)- or (S)-enantiomer of the t-butylsulfinamide auxiliary dictates the final stereochemistry of the product. youtube.com A similar strategy could be applied to the synthesis of 2-ethynylpyrrolidine.

Optimization of Synthetic Routes: Efficiency, Yield, and Green Chemistry Principles

Optimizing synthetic routes for this compound involves improving reaction efficiency, maximizing product yield, and adhering to the principles of green chemistry. rsc.orgrsc.org

Green Chemistry Principles: Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org Key considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. 1,3-dipolar cycloadditions are often highly atom-economical. nih.govacs.org

Use of Safer Solvents and Reagents: Replacing toxic solvents and reagents with more environmentally benign alternatives. For example, using water or ethanol (B145695) as a solvent. rsc.org Some syntheses of pyrrolidine derivatives have been developed in aqueous media or under solvent-free conditions. mdpi.comacs.org

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. mdpi.com Biocatalysis and organocatalysis are particularly attractive from a green chemistry perspective as they often avoid the use of heavy metals. mdpi.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. rsc.org Ultrasound-assisted synthesis is one method that can promote reactions at lower temperatures and shorter times. rsc.org

The following table summarizes some of the synthetic strategies discussed:

Strategy Description Key Advantages Relevant Compounds
Chiral Pool Synthesis Utilizes enantiomerically pure natural products as starting materials. wikipedia.orgddugu.ac.inReadily available and inexpensive starting materials, inherent chirality. researchgate.netnih.govL-Glutamic acid, (S)-Pyroglutamic acid
Asymmetric Catalysis Employs a chiral catalyst to control stereochemistry. nih.govnih.govmdpi.comHigh enantioselectivity, can create complex structures. nih.govwhiterose.ac.ukChiral Phosphoric Acid
Enantiomeric Resolution Separates a racemic mixture into individual enantiomers. libretexts.orgApplicable when enantioselective synthesis is not feasible. nih.govslideshare.net(+)-Tartaric acid
Green Chemistry Approaches Focuses on reducing environmental impact. rsc.orgrsc.orgSafer processes, reduced waste, improved energy efficiency. mdpi.comacs.orgrsc.orgWater, Ethanol

Applications of 2 Ethynylpyrrolidine Hydrochloride in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary and Ligand Precursor

The inherent chirality of 2-ethynylpyrrolidine (B1368335) makes it an excellent candidate for use in asymmetric synthesis. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com The pyrrolidine's C2 stereocenter can effectively bias the facial selectivity of reactions on a connected molecule, leading to the preferential formation of one enantiomer or diastereomer over another. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered. sigmaaldrich.com

Furthermore, the pyrrolidine (B122466) nitrogen and the terminal alkyne group provide two coordination sites that can be exploited in the synthesis of chiral ligands. By modifying the alkyne or the amine, 2-ethynylpyrrolidine can serve as a precursor to bidentate or polydentate ligands. These ligands can then be complexed with transition metals to create catalysts for a wide range of asymmetric transformations, such as hydrogenations, cross-couplings, and cycloadditions. The rigid pyrrolidine scaffold and the defined stereocenter are crucial for creating a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity. The pyrrolidine ring is a prominent feature in many successful organocatalysts and chiral auxiliaries. nih.gov

Integration into Complex Molecular Architectures via Alkynyl Moiety Reactivity

The terminal ethynyl (B1212043) group is a highly versatile functional handle that allows for the seamless integration of the chiral pyrrolidine motif into larger, more complex molecules through various carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction is conducted under mild conditions and tolerates a wide array of functional groups, making it exceptionally useful in the synthesis of complex molecules and natural products. wikipedia.orgyoutube.com

In this context, 2-ethynylpyrrolidine hydrochloride can act as the alkyne component, enabling the direct attachment of the chiral pyrrolidine unit to aromatic and vinylic systems. This strategy is highly valuable for the synthesis of novel pharmaceutical candidates and functional organic materials where the pyrrolidine moiety can impart specific biological activities or physical properties. researchgate.net The reaction proceeds by the oxidative addition of the palladium catalyst to the aryl/vinyl halide, followed by transmetalation with a copper acetylide intermediate (formed from 2-ethynylpyrrolidine) and subsequent reductive elimination to yield the final product. youtube.com

Table 1: Representative Sonogashira Coupling Reactions with 2-Ethynylpyrrolidine This table illustrates the potential coupling partners for 2-ethynylpyrrolidine in a typical Sonogashira reaction.

Aryl/Vinyl Halide Catalyst System Base Expected Product
IodobenzenePd(PPh₃)₄, CuIEt₃N(S)-2-(Phenylethynyl)pyrrolidine
4-BromopyridinePdCl₂(PPh₃)₂, CuIPiperidine(S)-2-((4-Pyridinyl)ethynyl)pyrrolidine
(E)-1-Iodo-2-phenylethenePd(OAc)₂, PPh₃, CuIi-Pr₂NH(S)-2-((E)-4-Phenylbut-1-en-3-ynyl)pyrrolidine
Methyl 4-iodobenzoatePd(dba)₂·CHCl₃, CuIEt₃NMethyl 4-((S)-pyrrolidin-2-ylethynyl)benzoate

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. libretexts.org In a [3+2] cycloaddition, a three-atom component known as a 1,3-dipole reacts with a two-atom component (a dipolarophile) to form a five-membered ring. nih.gov The electron-rich triple bond of the ethynyl group in 2-ethynylpyrrolidine makes it an excellent dipolarophile for such reactions.

This methodology allows for the synthesis of novel heterocyclic systems where the pyrrolidine ring is directly attached to a newly formed five-membered ring, such as a triazole, isoxazole, or pyrazole. These heterocyclic motifs are prevalent in medicinal chemistry. For example, reacting 2-ethynylpyrrolidine with an organic azide (B81097) (a 1,3-dipole) yields a triazole-substituted pyrrolidine, a reaction that is central to click chemistry.

Table 2: Examples of [3+2] Cycloaddition Reactions with 2-Ethynylpyrrolidine This table shows potential 1,3-dipoles that can react with the alkyne of 2-ethynylpyrrolidine to form five-membered heterocycles.

1,3-Dipole Resulting Heterocycle Significance
Benzyl Azide1-Benzyl-4-((S)-pyrrolidin-2-yl)-1H-1,2,3-triazoleCore structure in bioactive compounds
Phenyl Nitrile Oxide3-Phenyl-5-((S)-pyrrolidin-2-yl)isoxazoleIsoxazoles are common pharmacophores
Diazomethane4-((S)-pyrrolidin-2-yl)-1H-pyrazolePyrazoles exhibit diverse biological activities

Role in Click Chemistry Methodologies for Bioconjugation and Material Science

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for connecting molecular building blocks in complex environments. organic-chemistry.orgwikipedia.org The terminal alkyne of this compound makes it a prime substrate for the most prominent click reaction, the azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, involving the reaction between a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov The reaction is extremely efficient and can be performed under mild, often aqueous conditions, rendering it suitable for biological applications. nih.govjenabioscience.com

This compound is an ideal building block for CuAAC, enabling the covalent attachment of the chiral pyrrolidine unit to any molecule bearing an azide group. In bioconjugation, this allows for the site-specific labeling of proteins, peptides, nucleic acids, and carbohydrates that have been functionalized with an azide. nih.govscispace.commdpi.com This is used to attach probes, imaging agents, or drug molecules. In material science, CuAAC with 2-ethynylpyrrolidine can be used to functionalize polymer surfaces, nanoparticles, or hydrogels, imparting chirality or specific binding properties to the material.

Table 3: Applications of this compound in CuAAC This table outlines how 2-ethynylpyrrolidine can be "clicked" onto various azide-functionalized platforms for different applications.

Azide-Functionalized Moiety Application Area Purpose of Conjugation
Azido-Functionalized ProteinBioconjugationSite-specific protein labeling for functional studies. nih.govresearchgate.net
Azidomethyl FluoresceinMolecular ProbesAttachment of a fluorescent tag for imaging.
Azide-Terminated Polymer ChainMaterial ScienceCreating chiral stationary phases for chromatography.
Azide-Modified Drug MoleculeMedicinal ChemistrySynthesis of drug-conjugates or PROTACs.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the click reaction that proceeds without the need for a copper catalyst, which can be toxic to living cells. wikipedia.org This bioorthogonal reaction relies on the high reactivity of a strained cyclic alkyne, such as a cyclooctyne (B158145), which readily reacts with azides due to the release of ring strain. wikipedia.org

It is important to note that this compound, with its linear, terminal alkyne, is not a direct substrate for SPAAC. The ethynyl group lacks the requisite ring strain to react with azides in the absence of a catalyst. Therefore, the primary application of this compound in azide-alkyne click chemistry is through the copper-catalyzed (CuAAC) pathway. To be used in SPAAC, the compound would first need to be chemically transformed into a strained cyclooctyne derivative, a complex synthetic endeavor that would alter its fundamental structure.

Contributions of 2 Ethynylpyrrolidine Hydrochloride to Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Pyrrolidine (B122466) Derivatives

The unique structural attributes of 2-ethynylpyrrolidine (B1368335) hydrochloride make it an attractive starting point for the synthesis of complex molecular architectures with therapeutic potential. Its utility spans the development of novel heterocyclic scaffolds and the synthesis of natural product analogues.

Development of Novel Heterocyclic Scaffolds for Therapeutic Agents

The ethynyl (B1212043) group on the pyrrolidine ring is a versatile functional group that can participate in numerous chemical reactions to create more complex heterocyclic systems. This functionality is particularly amenable to cycloaddition reactions, which are powerful methods for constructing ring systems. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of triazole rings. This reaction's reliability and mild conditions make it ideal for generating large libraries of compounds for high-throughput screening.

The general scheme involves reacting 2-ethynylpyrrolidine with a variety of azide-containing molecules to produce a diverse set of 1,2,3-triazole-substituted pyrrolidines. Each of these new derivatives can then be evaluated for different biological activities, accelerating the drug discovery process. This modular approach allows medicinal chemists to systematically explore the chemical space around the pyrrolidine scaffold to identify new therapeutic leads. frontiersin.org

Application in Natural Product Total Synthesis and Analogue Design

Natural products are a rich source of inspiration for drug development, and many possess complex polycyclic structures containing the pyrrolidine motif. nih.gov The total synthesis of these natural products is a significant challenge in organic chemistry. Building blocks like 2-ethynylpyrrolidine can serve as crucial starting materials for synthesizing these complex molecules or simplified analogues.

The synthesis of pyrrolidine-containing natural products often involves the stereoselective construction of the pyrrolidine ring and subsequent functionalization. mdpi.com The ethynyl group in 2-ethynylpyrrolidine provides a point for chemical modification to build the intricate structures of natural products or to create analogues with improved pharmacological properties. For example, the alkyne can be used in coupling reactions to attach larger fragments of the target molecule or can be transformed into other functional groups required for the final structure. The synthesis of pochonicine analogues, a type of polyhydroxylated pyrrolidine, highlights the strategy of using functionalized pyrrolidine precursors to create potent enzyme inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies Incorporating the 2-Ethynylpyrrolidine Moiety

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The pyrrolidine scaffold itself is a key component of many bioactive molecules, and its substitution pattern dramatically affects its interaction with biological targets. nih.govnih.gov

While specific SAR studies focused exclusively on a broad range of 2-ethynylpyrrolidine derivatives are not extensively documented in publicly available literature, the principles of SAR can be applied to understand the potential contributions of this moiety. In any given series of compounds derived from 2-ethynylpyrrolidine, the pyrrolidine ring serves as a central scaffold, while the substituents introduced via the ethynyl handle can be systematically varied to probe interactions with a target protein.

For instance, in a series of potential enzyme inhibitors, the pyrrolidine ring might anchor the molecule in a specific pocket of the enzyme, while the group attached to the triazole (formed from the ethynyl group) could be modified to enhance binding affinity or selectivity. Key parameters that would be investigated in such a SAR study include the size, electronics, and hydrogen-bonding capacity of the appended group.

Pharmacological Target Engagement and Mechanism of Action Studies

A critical aspect of drug development is understanding how a compound interacts with its intended pharmacological target and the subsequent biological effects. Derivatives of 2-ethynylpyrrolidine have been explored as inhibitors of various enzymes and modulators of receptor activity.

Inhibitors of Oncogenic Pathways, exemplified by KRAS G12V Mutants

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. google.comgoogle.com Mutations in KRAS, such as the G12V mutation, lock the protein in a permanently active state, leading to uncontrolled cell growth and proliferation. For a long time, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of inhibitors that can target specific KRAS mutants. nih.gov

The development of inhibitors for KRAS mutants often involves designing small molecules that can fit into specific pockets on the protein surface. While no approved drugs are explicitly synthesized from 2-ethynylpyrrolidine hydrochloride, the pyrrolidine scaffold is a component of some KRAS inhibitor designs. The synthesis of potent KRAS inhibitors often involves the assembly of heterocyclic systems, a process where a versatile building block like 2-ethynylpyrrolidine could theoretically be employed. For example, the ethynyl group could be used to link the pyrrolidine scaffold to another heterocyclic core known to bind to the KRAS protein.

Modulators of Enzyme Activity and Receptor Binding

The pyrrolidine ring is a key feature in many compounds that modulate the activity of enzymes and receptors. For example, pyrrolidine derivatives have been synthesized as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as antagonists for dopamine (B1211576) receptors. mdpi.comnih.gov

The synthesis of such modulators often relies on the functionalization of the pyrrolidine ring to achieve the desired biological activity. The 2-ethynyl group provides a reactive site for introducing a wide array of chemical diversity. This allows for the fine-tuning of the molecule's properties to optimize its interaction with the target enzyme or receptor. For example, in the development of enzyme inhibitors, the ethynyl group can be used to attach moieties that mimic the natural substrate of the enzyme, leading to competitive inhibition. Similarly, for receptor modulators, different chemical groups can be appended to the pyrrolidine ring via the ethynyl handle to explore the binding pocket of the receptor and identify structures with high affinity and selectivity. ontosight.ai

Prodrug Strategies and Molecular Probe Development utilizing 2-Ethynylpyrrolidine Scaffolds

The unique combination of a pyrrolidine core and a reactive ethynyl group in this compound presents significant opportunities for the design of innovative prodrugs and highly specific molecular probes.

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. This strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, low permeability, rapid metabolism, and lack of site-specific delivery. nih.govnih.gov The pyrrolidine scaffold itself is a common feature in many successful drugs and can be modified to create prodrugs. nih.govfrontiersin.org For instance, derivatives of proline, a substituted pyrrolidine, are used in the synthesis of numerous pharmaceuticals. mdpi.com

The incorporation of a 2-ethynyl group onto the pyrrolidine ring provides a versatile handle for creating novel prodrugs. This ethynyl moiety can be used to attach promoieties that mask the active part of a drug. These promoieties can be designed to be cleaved by specific enzymes or under particular physiological conditions, such as the low pH environment of tumors, leading to targeted drug release. ontosight.ai While specific examples utilizing the 2-ethynylpyrrolidine scaffold are not yet prominent in literature, the principles of prodrug design strongly support its potential in this area.

Molecular probes are essential tools in chemical biology and drug discovery for visualizing, tracking, and quantifying biological molecules and processes in living systems. nih.gov The development of effective molecular probes often relies on the "clickable" nature of the ethynyl group. researchgate.netontosight.ai The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship click chemistry reaction, allows the ethynyl group to be selectively and efficiently conjugated to a reporter molecule, such as a fluorescent dye or a positron-emitting radionuclide for PET imaging, even within the complex environment of a cell. nih.govmdpi.com

The 2-ethynylpyrrolidine scaffold is an attractive core for developing novel molecular probes for several reasons:

Bioorthogonal Ligation: The terminal alkyne of the 2-ethynyl group is a bioorthogonal handle, meaning it does not react with most functional groups found in biological systems. This allows for highly specific labeling of target molecules. nih.govnih.gov

Scaffold for Targeting: The pyrrolidine ring can be further functionalized to include moieties that direct the probe to a specific biological target, such as a receptor or enzyme. nih.govfrontiersin.org This targeted approach enhances the probe's specificity and reduces off-target effects.

Versatility in Probe Design: The ethynyl group can be readily clicked with a wide variety of reporter molecules, enabling the development of probes for different imaging modalities and applications. researchgate.netnih.gov

While research directly focused on 2-ethynylpyrrolidine-based molecular probes is still emerging, the foundational principles of click chemistry and probe design suggest a promising future for this scaffold in elucidating biological mechanisms and identifying new therapeutic targets.

Advanced Analytical and Spectroscopic Characterization in 2 Ethynylpyrrolidine Hydrochloride Research

Determination of Enantiomeric Purity and Absolute Configuration

The presence of a chiral center at the 2-position of the pyrrolidine (B122466) ring necessitates the determination of enantiomeric purity and the assignment of the absolute configuration.

Enantiomeric Purity:

The relative amounts of the (R)- and (S)-enantiomers of 2-Ethynylpyrrolidine (B1368335) hydrochloride are typically quantified using chiral High-Performance Liquid Chromatography (HPLC). This technique often involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the enantioseparation of chiral amines and related compounds. nih.gov

Alternatively, a pre-column derivatization strategy can be adopted. In this approach, the enantiomers of 2-Ethynylpyrrolidine are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric products can then be separated on a standard achiral HPLC column.

A typical HPLC method for determining the enantiomeric purity of 2-Ethynylpyrrolidine hydrochloride would be validated according to ICH guidelines and would demonstrate high precision, accuracy, and linearity over a relevant concentration range.

Table 1: Illustrative HPLC Parameters for Enantiomeric Purity of this compound

ParameterValue
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Hexane/Ethanol (B145695) with a modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

Absolute Configuration:

The definitive assignment of the absolute configuration (R or S) of the stereocenter in this compound is critical. While chiroptical methods like circular dichroism can provide information, X-ray crystallography of a single crystal is the gold standard for unambiguous determination.

In cases where suitable single crystals for conventional X-ray diffraction are difficult to obtain, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative for determining the absolute configuration of pharmaceutical powders. researchgate.net This technique can be applied to microcrystals of a chiral salt of the compound, for instance, by forming a salt with a known chiral acid like D-(+)-malic acid. researchgate.net By determining the crystal structure of the resulting diastereomeric salt, the absolute configuration of the 2-Ethynylpyrrolidine moiety can be unequivocally assigned. researchgate.net

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS):

HRMS is a vital tool for the precise mass determination of this compound, which in turn confirms its elemental composition. Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would be used. The high mass accuracy of HRMS (typically < 5 ppm) allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum provides further structural confirmation by revealing characteristic fragment ions of the pyrrolidine ring and the ethynyl (B1212043) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. researchgate.netrsc.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would display distinct signals for each unique proton in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide information about the electronic environment, neighboring protons, and the relative number of protons, respectively. For instance, the proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent protons on the pyrrolidine ring and the ethynyl proton. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. researchgate.netrsc.orgnih.gov The carbons of the ethynyl group would appear at characteristic chemical shifts, and the four distinct carbons of the pyrrolidine ring would also be resolved. The specific chemical shifts can be influenced by the protonation state and the solvent used. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in D₂O)

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C2-H ~4.0-4.2 (m)~60-62
C5-H₂ ~3.3-3.5 (m)~45-47
C3-H₂ ~2.0-2.2 (m)~24-26
C4-H₂ ~1.8-2.0 (m)~29-31
Ethynyl-H ~2.8-3.0 (s)N/A
Ethynyl-C≡ N/A~80-82
Ethynyl-≡CH N/A~75-77
N-H₂⁺ Broad signalN/A

Note: These are predicted values and may vary based on experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from potential impurities, including structural isomers. nih.govpensoft.netpensoft.net

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for purity determination. pensoft.netpensoft.net A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netpensoft.net The method would be designed to separate the main compound from any starting materials, by-products, or degradation products. pensoft.net Method validation would include parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results. pensoft.netpensoft.net

Gas Chromatography (GC):

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used for purity assessment, particularly for volatile impurities. The hydrochloride salt would typically be neutralized to the free base before injection, or a derivatization step might be employed to increase its volatility and thermal stability. The GC method would be optimized to provide good resolution between the main peak and any potential impurities.

Table 3: General Parameters for a Purity Assessment RP-HPLC Method for this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Computational Chemistry and Mechanistic Insights into 2 Ethynylpyrrolidine Hydrochloride Reactivity and Interactions

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how a ligand, such as a derivative of 2-ethynylpyrrolidine (B1368335), might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential inhibitors and understanding their binding mechanisms.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For instance, studies on pyrrolidine-based inhibitors targeting enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease management, reveal critical interactions. nih.gov Docking studies have shown that pyrrolidin-2-one derivatives can achieve high docking scores, sometimes superior to known drugs like donepezil, by fitting into the active site of AChE. nih.govresearchgate.net The docking process helps identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the pyrrolidine (B122466) scaffold and its substituents.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-target complex over time, typically nanoseconds. nih.govnih.gov These simulations assess the stability of the predicted binding pose and the intermolecular interactions. For example, MD simulations of pyrrolidine-2,3-dione (B1313883) derivatives with the Cdk5/p25 complex, implicated in Alzheimer's pathology, demonstrated that these compounds remain stably bound in the ATP-binding site. nih.gov Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the protein-ligand complex, which indicates conformational stability. nih.gov An average RMSD value of approximately 2.15 Å over a 30-nanosecond simulation suggests a stable interaction between the inhibitor and the Cdk5/p25 complex. nih.gov

The ethynyl (B1212043) group of 2-ethynylpyrrolidine is of particular interest due to its ability to form specific interactions, including covalent bonds with certain residues (e.g., cysteine) or strong non-covalent interactions within a hydrophobic pocket. nih.gov Computational studies on similar alkynyl-containing compounds have highlighted the role of this group in anchoring the ligand within the target's binding site.

Table 1: Representative Molecular Docking and MD Simulation Data for Pyrrolidine Derivatives
Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD)
Pyrrolidin-2-one DerivativesAChE (PDB: 4EY7)-10.0 to -18.6Tyr72, Asp74, Trp86, Tyr124, Trp286Stable complex over 100 ns
Pyrrolidine-2,3-dione DerivativesCdk5/p25> -113.10 kJ/mol (Binding Free Energy)Gly-rich loop, hinge region~2.15 Å over 30 ns
Pyrrolidine SulfonamidesDopamine (B1211576) Transporter (DAT)Not specifiedTyr124, Val120, Asp475, Ala479, Glu480Stable complex over 100 ns

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and mechanisms of chemical reactions. researchgate.netmdpi.com These methods provide a detailed understanding of reaction pathways, transition states, and the factors controlling selectivity (regio-, chemo-, and stereoselectivity).

Reaction Pathway Elucidation: For reactions involving pyrrolidine derivatives, such as cycloadditions or nucleophilic substitutions, DFT can map out the potential energy surface. researchgate.netresearchgate.net This allows researchers to identify the most energetically favorable reaction pathway. For example, a mechanistic study on the (3+2) cycloaddition reaction between diarylnitrones and a pyrrolin-2-one derivative used DFT to establish the chemo- and regioselectivity, finding that the reaction selectively adds across the C=C double bond to yield a single isomeric product. researchgate.net The activation energies calculated for different pathways can predict the kinetic feasibility of a reaction. researchgate.netmdpi.com

Transition State Analysis: Identifying the structure and energy of transition states is crucial for understanding reaction mechanisms. rsc.org Quantum chemical calculations can precisely model these high-energy structures. rsc.org For proline-catalyzed reactions, computational studies have elucidated how substituents on the pyrrolidine ring influence the transition state geometry, thereby controlling the stereochemical outcome (e.g., syn vs. anti selectivity). rsc.org The ethynyl group in 2-ethynylpyrrolidine can significantly influence the electronic properties and reactivity of the pyrrolidine ring, which can be modeled using DFT to predict its behavior in various transformations. For instance, the π-system of the alkyne can be activated by metal catalysts, a process that has been mechanistically detailed through DFT calculations for similar propargylic systems. nih.gov

Table 2: DFT Calculation Results for Reactions Involving Pyrrolidine Scaffolds
Reaction TypeComputational MethodKey FindingActivation Energy Barrier (Example)
[3+2] CycloadditionM06/6-311G(d,p)Determined chemo-, regio-, and stereoselectivity of the reaction.~10-15 kcal/mol
Proline-Catalyzed Mannich ReactionDFTCatalyst substituents control transition state conformation and anti/syn selectivity.Varies with catalyst/substrate
Aldehyde DeformylationDFTIdentified a distinct inner-sphere mechanism over outer-sphere pathways.Lower for inner-sphere pathway

Conformational Analysis and Stereochemical Prediction of 2-Ethynylpyrrolidine Derivatives

Conformational Preferences: The substituents on the pyrrolidine ring dictate its preferred pucker. nih.govnih.gov For instance, the position and nature of a substituent (e.g., electron-withdrawing vs. sterically demanding) can favor an exo or endo pucker. nih.gov In proline, the Cγ-endo and Cγ-exo puckers are the two predominant forms. nih.gov Computational studies, often combining NMR data with calculations, can determine the relative energies of these conformers and their population distribution. researchgate.net For 2-ethynylpyrrolidine, the ethynyl group at the C-2 position will create specific steric and electronic effects that influence the ring's conformational equilibrium.

Stereochemical Prediction: The conformation of the pyrrolidine ring is intrinsically linked to the stereochemical outcome of its reactions. In organocatalysis, for example, the stereoselectivity of reactions involving pyrrolidine-derived enamines has been a subject of intense computational study. researchgate.net It was initially hypothesized that selectivity arose from the thermodynamic stability of different enamine conformers. However, rigorous computational analysis has shown that the energy differences between conformers are often small, suggesting that selectivity is determined by the kinetics of the subsequent reaction steps rather than just the ground-state conformational preferences of the enamine. researchgate.net Quantum chemical analysis of difluorinated pyrrolidines has further shown how stereoelectronic effects, such as the gauche and anomeric effects, can precisely control conformational bias and stability. beilstein-journals.org These principles are directly applicable to predicting the behavior of derivatives of 2-ethynylpyrrolidine.

Table 3: Conformational Preferences in Substituted Pyrrolidines
Substituent Type at C4ConfigurationObserved Puckering EffectGoverning Factor
Electronegative (e.g., OH, F)trans (4R)Favors exo puckerStereoelectronic (Gauche Effect)
Electronegative (e.g., OH, F)cis (4S)Favors endo puckerStereoelectronic (Gauche Effect)
Sterically Demanding (e.g., t-Bu)transFavors endo puckerSteric Hindrance (Pseudoequatorial preference)
Sterically Demanding (e.g., t-Bu)cisFavors exo puckerSteric Hindrance (Pseudoequatorial preference)

Future Perspectives and Emerging Research Avenues for 2 Ethynylpyrrolidine Hydrochloride

Sustainable and Green Synthesis Approaches for 2-Ethynylpyrrolidine (B1368335) Hydrochloride Production

The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes. For a key building block like 2-ethynylpyrrolidine hydrochloride, developing green synthesis routes is a critical research objective. Current industrial production of the parent pyrrolidine (B122466) often involves high pressure and temperature conditions with metal-based catalysts. wikipedia.org Future research will likely focus on several key areas to mitigate the environmental impact of its production and that of its derivatives.

One promising avenue is the adoption of biocatalysis. Engineered enzymes, such as P411 variants, have already demonstrated the ability to construct chiral pyrrolidines and indolines through intramolecular C(sp3)–H amination. acs.org This enzymatic platform offers a concise and environmentally friendly route to chiral N-heterocycles, potentially adaptable for the synthesis of this compound. acs.org Such biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing energy consumption and hazardous waste.

Another area of intense research is the development of novel, green catalytic systems. For instance, ultrasound-promoted, one-pot multicomponent reactions using citric acid as a green catalyst have been successfully employed for the synthesis of substituted 3-pyrrolin-2-ones. rsc.org This approach highlights the potential for using benign catalysts and energy sources to drive the synthesis of pyrrolidine-containing structures. Similarly, catalyst-free, three-component domino reactions in ethanol-water mixtures have been developed for creating complex pyrrolidine-fused spirooxindoles, showcasing the move away from toxic solvents and catalysts. rsc.org

Furthermore, the principles of green chemistry are being applied to the design of organocatalysts based on the pyrrolidine scaffold itself. Research into pyrrolidine-thioxotetrahydropyrimidinones as organocatalysts for asymmetric transformations in brine exemplifies this trend. mdpi.com These efforts not only provide greener synthetic routes but also expand the catalytic toolbox available to chemists. The development of such sustainable methods will be crucial for the economically viable and environmentally responsible production of this compound and its derivatives on a larger scale.

Exploration of New Biological Targets and Therapeutic Areas for 2-Ethynylpyrrolidine-containing Compounds

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. nih.gov The introduction of an ethynyl (B1212043) group, as seen in this compound, offers a unique chemical handle that can be leveraged to explore new biological targets and develop novel therapeutics. The ethynyl group can participate in various chemical reactions, including "click chemistry," making it a valuable tool for creating diverse compound libraries for high-throughput screening.

The versatility of the pyrrolidine ring allows it to interact with a broad range of biological targets. For instance, pyrrolidine derivatives have been investigated for their potential as antitubercular agents, with some compounds showing greater activity than existing drugs like ethambutol. nih.gov The development of libraries of chiral pentaamines and bis-heterocyclic compounds containing the pyrrolidine scaffold has been a key strategy in identifying these novel antitubercular hits. nih.gov

Furthermore, the pyrrolidine scaffold has been utilized in the design of potent and selective human β3 adrenergic receptor agonists. nih.gov By constraining the flexible ethanolamine (B43304) core of known agonists within a pyrrolidine ring, researchers were able to improve selectivity and metabolic stability. nih.gov This highlights the potential of using the pyrrolidine framework to fine-tune the pharmacological properties of drug candidates. The introduction of an ethynyl group could further enhance these properties or enable the targeting of new receptor subtypes.

The exploration of 2-ethynylpyrrolidine-containing compounds is also likely to extend to other therapeutic areas. The pyrrolidine nucleus is a key component in drugs targeting a wide range of conditions, and the unique chemical properties of the ethynyl group could lead to the discovery of compounds with novel mechanisms of action. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of 2-ethynylpyrrolidine derivatives will be instrumental in identifying new drug leads.

Development of Next-Generation Chiral Building Blocks and Functional Materials based on Pyrrolidine Scaffolds

The pyrrolidine ring serves as a fundamental chiral building block in asymmetric synthesis. mdpi.com The development of novel and efficient synthetic strategies for constructing substituted chiral pyrrolidines is a continuous area of research. mdpi.com this compound, with its defined stereochemistry and reactive ethynyl group, is well-positioned to be a key player in the development of next-generation chiral building blocks.

Researchers are actively developing new methods to create structurally diverse and complex pyrrolidine-based molecules. For example, photochemical in-flow synthesis has been used to create 2,4-methanopyrrolidines, which are conformationally rigid analogues of pyrrolidine with improved water solubility and reduced lipophilicity. acs.orgenamine.net These "water-soluble" bioisosteres are of great interest to medicinal chemists. acs.org The ethynyl group of this compound could be incorporated into such novel scaffolds to create building blocks with unique three-dimensional shapes and functionalities.

The development of new catalytic methods is also crucial for expanding the utility of pyrrolidine-based building blocks. For instance, a direct cross-coupling reaction using a chiral nickel catalyst has been developed to produce 1,2-dihydropyridines from the feedstock chemical pyridine. princeton.edu This method provides access to versatile building blocks that are highly useful in pharmaceutical research. princeton.edu Applying such advanced catalytic systems to this compound could lead to the synthesis of novel and complex chiral molecules that are otherwise difficult to access.

Beyond their use as chiral building blocks in synthesis, pyrrolidine scaffolds are also being explored for the development of advanced functional materials. The unique structural and electronic properties of the pyrrolidine ring make it an attractive component for creating materials with specific functions. For example, chiral hybrid materials based on pyrrolidine units have been shown to perform asymmetric Michael additions with high stereocontrol. nih.gov The ethynyl group in this compound offers a reactive site for polymerization or for grafting onto surfaces, opening up possibilities for the creation of new polymers, sensors, or catalytic materials with tailored properties. The investigation of dihydropyridines (DHPs), which can be synthesized from pyrrolidine-containing precursors, for their fluorescent properties in organic solvents suggests potential applications in functional materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethynylpyrrolidine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves functionalizing pyrrolidine with an ethynyl group. A common approach is to react pyrrolidine derivatives (e.g., 2-pyrrolidone) with propargyl bromide or acetylene equivalents under basic conditions, followed by hydrochlorination. Key steps include:
  • Esterification/Halogenation : Use of catalysts like thionyl chloride or HCl for salt formation (e.g., ethyl pyrrolidine-2-carboxylate hydrochloride synthesis via ethanol esterification and HCl addition) .
  • Reflux Conditions : Maintain temperatures between 60–80°C to ensure complete conversion .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. Table 1: Representative Reaction Parameters

StepReagents/ConditionsYield (%)Reference
EthynylationPropargyl bromide, K₂CO₃, DMF65–75
HydrochlorinationHCl (gaseous), diethyl ether85–90
PurificationRecrystallization (ethanol/H₂O)95+ purity

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : Confirm proton environments (e.g., ethynyl proton at ~2.5 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 179.64 g/mol for related pyrrolidine derivatives) .
  • X-ray Crystallography : Resolve stereochemistry and salt formation .

Q. What are the stability profiles of this compound under varying conditions?

  • Methodological Answer : Stability tests under controlled environments:
  • Aqueous Solutions : Stable at pH 2–6; hydrolyzes rapidly above pH 8 due to ester/amine group reactivity .
  • Thermal Stability : Decomposes above 150°C, with racemization observed in chiral analogs .

Q. Table 2: Stability Assessment

ConditionObservationReference
pH 2–6 (25°C)Stable for >48 hours
pH >8 (25°C)Hydrolysis within 2 hours
Dry storage (4°C)Stable for >6 months

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during hydrogenation or reduction steps in derivatives of 2-Ethynylpyrrolidine?

  • Methodological Answer : Catalyst selection and substrate geometry dictate stereochemistry. For example:
  • Pd/C with H₂ : Produces cis-isomers in rigid substrates, while flexible analogs yield racemic mixtures .
  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands with transition metals for enantioselective reductions .

Q. Table 3: Stereochemical Outcomes in Hydrogenation

Substrate TypeCatalystProduct StereochemistryEnantiomeric Excess (%)Reference
Rigid cyclic alkenePd/C, H₂cis-isomer>95
Flexible alkenePd/C, H₂Racemic mix<5

Q. What mechanistic insights explain the biological activity of 2-Ethynylpyrrolidine derivatives in enzyme inhibition?

  • Methodological Answer : The ethynyl group enhances binding via π-π interactions or covalent modification. Methods to study this include:
  • Docking Simulations : Predict binding modes with target enzymes (e.g., acetylcholinesterase) .
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Ellman’s assay for cholinesterases) .

Q. How can contradictory data on reaction yields or biological efficacy be resolved in literature studies?

  • Methodological Answer : Systematic approaches include:
  • Reproducibility Checks : Replicate conditions (e.g., solvent purity, catalyst batch) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for yield variations) .
  • Advanced Characterization : Use LC-MS/MS to identify side products affecting biological assays .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and goggles .
  • Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.